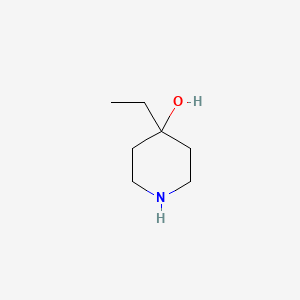

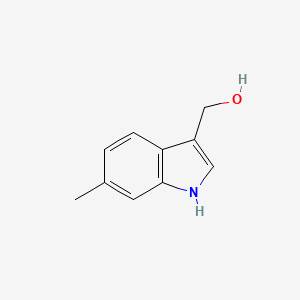

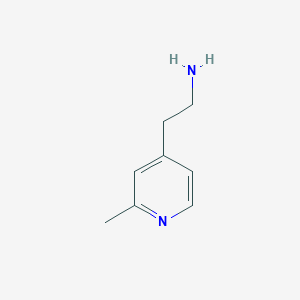

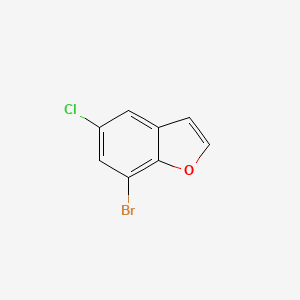

![molecular formula C10H22Cl2N2O B1322375 [1,4'-Bipiperidin]-4-ol dihydrochloride CAS No. 367501-46-0](/img/structure/B1322375.png)

[1,4'-Bipiperidin]-4-ol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1,4'-Bipiperidin]-4-ol dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of two piperidine rings, which contribute to its unique chemical properties and reactivity.

科学的研究の応用

[1,4'-Bipiperidin]-4-ol dihydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibition and receptor binding.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

作用機序

Target of Action

Compounds with similar structures, such as 1-piperazinecarboxylic acid, 4-(4-piperidinyl)- , and 4-Piperidinopiperidine , have been used in the development of drugs targeting the NLRP3 inflammasome and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . These targets play crucial roles in inflammation and cortisol regulation, respectively.

Mode of Action

Similar compounds have been shown to interact with their targets to modulate their activity . For instance, certain piperidine derivatives can inhibit the NLRP3 inflammasome, reducing inflammation .

Biochemical Pathways

For example, inhibition of the NLRP3 inflammasome can affect downstream inflammatory responses .

Result of Action

Based on the known effects of similar compounds, it could potentially modulate inflammation and cortisol regulation .

生化学分析

Biochemical Properties

1-(4-Piperidinyl)-4-piperidinol dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for cellular proliferation, survival, metabolism, and autophagy . The compound’s interaction with mTOR involves inhibition of mTORC1 and mTORC2 substrates, leading to reduced phosphorylation and subsequent suppression of cellular growth . Additionally, 1-(4-Piperidinyl)-4-piperidinol dihydrochloride has shown potential in modulating the activity of the nucleotide-binding oligomerization domain leucine-rich repeat and pyrin domain containing protein 3 (NLRP3) inflammasome, which plays a fundamental role in the immune response .

Cellular Effects

1-(4-Piperidinyl)-4-piperidinol dihydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of the NLRP3 inflammasome, leading to reduced pyroptosis and interleukin-1β release in macrophages . This inhibition can result in decreased inflammation and improved cellular homeostasis. Furthermore, 1-(4-Piperidinyl)-4-piperidinol dihydrochloride has been observed to affect the PI3K-Akt-mTOR signaling pathway, which is involved in cellular proliferation and survival .

Molecular Mechanism

The molecular mechanism of 1-(4-Piperidinyl)-4-piperidinol dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the mTOR complex, inhibiting its kinase activity and reducing the phosphorylation of downstream targets . This inhibition leads to a decrease in protein synthesis and cell growth. Additionally, 1-(4-Piperidinyl)-4-piperidinol dihydrochloride interacts with the NLRP3 inflammasome, preventing its activation and subsequent release of pro-inflammatory cytokines . These molecular interactions contribute to the compound’s overall effects on cellular function and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Piperidinyl)-4-piperidinol dihydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1-(4-Piperidinyl)-4-piperidinol dihydrochloride remains stable under controlled conditions, maintaining its inhibitory effects on mTOR and NLRP3 inflammasome over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, potentially altering its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of 1-(4-Piperidinyl)-4-piperidinol dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit mTOR and NLRP3 inflammasome activity, resulting in reduced inflammation and improved cellular function . Higher doses of 1-(4-Piperidinyl)-4-piperidinol dihydrochloride may lead to toxic or adverse effects, including cellular stress and apoptosis . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

1-(4-Piperidinyl)-4-piperidinol dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . Additionally, 1-(4-Piperidinyl)-4-piperidinol dihydrochloride may affect metabolic flux and metabolite levels, potentially altering cellular energy production and utilization .

Transport and Distribution

The transport and distribution of 1-(4-Piperidinyl)-4-piperidinol dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with various transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, 1-(4-Piperidinyl)-4-piperidinol dihydrochloride can localize to specific cellular compartments, influencing its activity and function .

Subcellular Localization

1-(4-Piperidinyl)-4-piperidinol dihydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize to the cytoplasm and interact with key signaling complexes, such as the mTOR complex and NLRP3 inflammasome . This localization is essential for its inhibitory effects on these signaling pathways and subsequent modulation of cellular processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of [1,4'-Bipiperidin]-4-ol dihydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method involves the reduction of 4-piperidone with sodium borohydride in the presence of a suitable solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the final product in its pure form .

化学反応の分析

Types of Reactions: [1,4'-Bipiperidin]-4-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various alkylated or acylated derivatives .

類似化合物との比較

- 1-(4-Piperidinyl)-L-proline dihydrochloride

- 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate

- Piperine

Comparison: [1,4'-Bipiperidin]-4-ol dihydrochloride is unique due to its dual piperidine rings, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different pharmacological activities and industrial applications. For instance, while piperine is known for its antioxidant properties, this compound is more commonly used in medicinal chemistry and industrial processes .

特性

IUPAC Name |

1-piperidin-4-ylpiperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9;;/h9-11,13H,1-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMKQKBRLLWNIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(CC2)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。